molecular formula C9H19N3O B7930128 (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Cat. No.: B7930128
M. Wt: 185.27 g/mol
InChI Key: SQAMIQQJFPEIAE-JAMMHHFISA-N
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Description

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and 2-bromo-N-methylpropionamide.

    Formation of Intermediate: The initial step involves the nucleophilic substitution of (S)-1-methylpyrrolidine with 2-bromo-N-methylpropionamide under basic conditions to form an intermediate.

    Amidation Reaction: The intermediate undergoes an amidation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the amide functionality.

    2-Bromo-N-methylpropionamide: Contains the amide group but not the pyrrolidine ring.

Uniqueness

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its combination of a chiral center, a pyrrolidine ring, and an amide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMIQQJFPEIAE-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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